2-(5-methylfuran-2-yl)benzonitrile
Description
2-(5-Methylfuran-2-yl)benzonitrile is a heteroaromatic compound featuring a benzonitrile core substituted with a 5-methylfuran-2-yl group. This structure combines the electron-withdrawing nitrile group with the electron-rich furan ring, making it a versatile intermediate in organic synthesis and materials science.
Properties
IUPAC Name |
2-(5-methylfuran-2-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c1-9-6-7-12(14-9)11-5-3-2-4-10(11)8-13/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHQAQRPWZQMCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20403337 | |
| Record name | 2-(5-methyl-2-furyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400751-12-4 | |
| Record name | 2-(5-methyl-2-furyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methylfuran-2-yl)benzonitrile typically involves the reaction of 5-methylfurfural with a suitable nitrile source. One common method is the reaction of 5-methylfurfural with benzonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
the principles of green chemistry and sustainable practices are often applied to optimize the synthesis process, minimize waste, and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(5-methylfuran-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitronium ions (NO₂⁺) can be used for substitution reactions.
Major Products Formed
Oxidation: Furanones
Reduction: Amines
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
2-(5-methylfuran-2-yl)benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antibacterial activity.
Industry: Utilized in the production of advanced materials and as a building block for various chemical processes
Mechanism of Action
The mechanism of action of 2-(5-methylfuran-2-yl)benzonitrile is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The furan ring and nitrile group are likely involved in these interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Table 1: Structural Comparison
Key Observations:
Electronic Effects: The nitrile group in this compound enhances electron deficiency compared to the malononitrile-substituted furan in , which has stronger electron-withdrawing properties .
In contrast, halogenated benzofuran derivatives () display planar structures stabilized by hydrogen bonds (e.g., O–H···O), which influence their pharmacological activity .
Physicochemical and Reactivity Profiles
Table 2: Property Comparison
Key Observations:
- Solubility : The benzonitrile core in this compound likely imparts moderate solubility in polar solvents, similar to .
- Reactivity : Unlike the nitro-amine derivative in , the absence of reducible groups (e.g., nitro) in this compound suggests primary reactivity at the nitrile or furan ring, such as hydrolysis or electrophilic substitution .
Biological Activity
2-(5-Methylfuran-2-yl)benzonitrile is a compound characterized by the presence of both a furan ring and a benzonitrile group, which contribute to its unique chemical and biological properties. This article explores its biological activity, focusing on its potential antimicrobial, antifungal, and anticancer properties, alongside relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound's structure includes:
- A furan ring , which is known for its reactivity and biological activity.
- A benzonitrile moiety , contributing to its solvent properties and potential interactions with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting that it could serve as a lead compound in the development of new antimicrobial agents. The mechanism of action is believed to involve interaction with bacterial cell membranes or inhibition of key metabolic pathways.
Antifungal Activity
In addition to its antibacterial properties, this compound has been investigated for antifungal activity. Preliminary studies show promising results against common fungal pathogens, indicating potential applications in treating fungal infections.
Anticancer Potential
Recent studies have explored the anticancer properties of this compound, particularly its effects on hepatocellular carcinoma (HepG2) cell lines. The compound demonstrated cytotoxic effects with an IC50 value in the low micromolar range, indicating significant potential as an anticancer agent.
Case Studies
- Cytotoxicity Against HepG2 Cell Line :
- Mechanism of Action :
Comparative Analysis
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| This compound | 10 | Anticancer |
| Sorafenib | 11 | Anticancer |
| Standard Antimicrobial Agents | Varies | Antimicrobial |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
